Cas no 2549038-04-0 (2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile)
![2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile structure](https://ja.kuujia.com/scimg/cas/2549038-04-0x500.png)
2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile 化学的及び物理的性質
名前と識別子
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- 2-[3-(2-Cyclopropyl-1H-benzimidazol-1-yl)-1-azetidinyl]-4,6-dimethyl-3-pyridinecarbonitrile
- 2549038-04-0
- F6748-3367
- 2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile
- AKOS040723104
-
- インチ: 1S/C21H21N5/c1-13-9-14(2)23-21(17(13)10-22)25-11-16(12-25)26-19-6-4-3-5-18(19)24-20(26)15-7-8-15/h3-6,9,15-16H,7-8,11-12H2,1-2H3
- InChIKey: SJBCGYLYDNBJSW-UHFFFAOYSA-N
- ほほえんだ: N1(C2C=CC=CC=2N=C1C1CC1)C1CN(C2C(C#N)=C(C)C=C(C)N=2)C1
計算された属性
- せいみつぶんしりょう: 343.17969569g/mol
- どういたいしつりょう: 343.17969569g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 3
- 複雑さ: 574
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.7Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
じっけんとくせい
- 密度みつど: 1.35±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 640.4±55.0 °C(Predicted)
- 酸性度係数(pKa): 5.52±0.10(Predicted)
2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6748-3367-20μmol |
2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile |
2549038-04-0 | 20μmol |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6748-3367-4mg |
2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile |
2549038-04-0 | 4mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6748-3367-10mg |
2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile |
2549038-04-0 | 10mg |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6748-3367-40mg |
2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile |
2549038-04-0 | 40mg |
$210.0 | 2023-09-07 | ||
Life Chemicals | F6748-3367-100mg |
2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile |
2549038-04-0 | 100mg |
$372.0 | 2023-09-07 | ||
Life Chemicals | F6748-3367-5mg |
2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile |
2549038-04-0 | 5mg |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6748-3367-25mg |
2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile |
2549038-04-0 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6748-3367-30mg |
2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile |
2549038-04-0 | 30mg |
$178.5 | 2023-09-07 | ||
Life Chemicals | F6748-3367-75mg |
2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile |
2549038-04-0 | 75mg |
$312.0 | 2023-09-07 | ||
Life Chemicals | F6748-3367-1mg |
2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile |
2549038-04-0 | 1mg |
$81.0 | 2023-09-07 |
2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile 関連文献
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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6. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-4,6-dimethylpyridine-3-carbonitrileに関する追加情報
Introduction to Compound with CAS No. 2549038-04-0 and Product Name: 2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile
The compound with the CAS number 2549038-04-0 and the product name 2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential biological activities and structural complexity. The molecular framework of this compound incorporates multiple functional groups, including a pyridine core, a benzodiazole moiety, and an azetidine ring, which collectively contribute to its unique chemical properties and biological relevance.
Recent research in the domain of medicinal chemistry has highlighted the importance of multifunctional scaffolds in the design of novel therapeutic agents. The presence of the 4,6-dimethylpyridine-3-carbonitrile moiety in this compound suggests its potential as a key pharmacophore, contributing to interactions with biological targets. The 2-cyclopropyl-1H-1,3-benzodiazol-1-yl group further enhances the structural complexity and may play a crucial role in modulating the compound's biological activity. This combination of structural elements has been explored in various drug discovery programs, aiming to identify compounds with enhanced efficacy and reduced side effects.
The synthesis of such complex molecules often presents significant challenges due to the intricate interplay of functional groups and stereochemical requirements. However, advances in synthetic methodologies have made it possible to construct these molecules with high precision. The use of modern techniques such as transition metal catalysis and asymmetric synthesis has enabled chemists to access previously inaccessible structural motifs. This compound exemplifies the progress made in synthetic organic chemistry, which is essential for the development of new pharmaceuticals.
In terms of biological activity, preliminary studies on derivatives of this class of compounds have shown promising results in various pharmacological assays. The benzodiazole moiety is well-known for its anxiolytic and sedative properties, while the azetidine ring can contribute to binding affinity and selectivity. The 4,6-dimethylpyridine-3-carbonitrile group may interact with specific enzymes or receptors, influencing the compound's pharmacological profile. Further investigation is warranted to fully elucidate the mechanisms of action and potential therapeutic applications.
The nitrile group at the 3-position of the pyridine ring is another critical feature that may influence the compound's reactivity and biological activity. Nitriles are known to participate in various biochemical pathways and can serve as probes for enzyme activity. In drug discovery, nitrile-containing compounds have been explored for their ability to undergo bioconversion into pharmacologically active species. This property makes 2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile a particularly interesting candidate for further study.
Recent advancements in computational chemistry have also played a pivotal role in understanding the structure-property relationships of such complex molecules. Molecular modeling techniques can predict how different parts of the molecule interact with biological targets, providing valuable insights into potential drug candidates. By integrating experimental data with computational predictions, researchers can accelerate the drug discovery process and increase the likelihood of success in identifying novel therapeutics.
The development of new pharmaceuticals is a highly collaborative effort that involves chemists, biologists, pharmacologists, and clinicians working together to translate basic research into tangible therapeutic benefits. Compounds like 2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile serve as important tools in this process, providing starting points for further optimization and development. As our understanding of biological systems continues to grow, so too does our ability to design molecules that can interact with these systems in precise ways.
In conclusion, the compound with CAS number 2549038-04-0 represents a significant contribution to the field of pharmaceutical chemistry. Its complex molecular structure and diverse functional groups make it a promising candidate for further investigation into potential therapeutic applications. With continued research and development efforts focused on understanding its biological activity and optimizing its properties, this compound has the potential to play a role in addressing unmet medical needs.
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